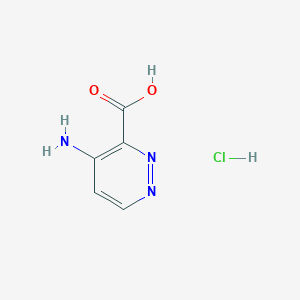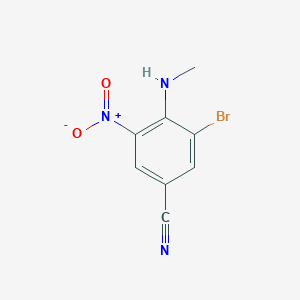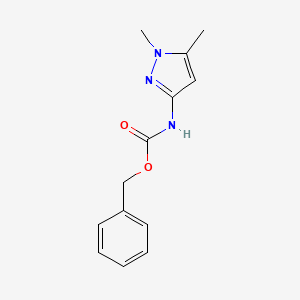
(4-Aminobutanoyl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Aminobutanoyl)urea hydrochloride” is a chemical compound with the CAS Number: 1394041-87-2 . It has a molecular weight of 181.62 and is typically in powder form . The IUPAC name for this compound is N-(4-aminobutanoyl)urea hydrochloride .
Synthesis Analysis
The synthesis of urea derivatives like “(4-Aminobutanoyl)urea hydrochloride” often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Molecular Structure Analysis
The molecular formula of “(4-Aminobutanoyl)urea hydrochloride” is C5H12ClN3O2 .Chemical Reactions Analysis
The decomposition of urea has been studied extensively . A new reaction scheme has been proposed that emphasizes the role of thermodynamic equilibrium of the reactants in liquid and solid phases . Thermodynamic data for triuret have been refined .Physical And Chemical Properties Analysis
“(4-Aminobutanoyl)urea hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of N-Substituted Ureas
(4-Aminobutanoyl)urea hydrochloride: is utilized in the synthesis of N-substituted ureas, which are a significant class of compounds with diverse chemical and biological properties. This process is crucial for the production of chemicals and intermediates used in large quantities across various industries .
Catalyst-Free Organic Synthesis
The compound serves as a key ingredient in a catalyst-free methodology for producing N-substituted ureas. This approach is environmentally friendly and suitable for large-scale production without the need for organic solvents .
Development of Agrochemicals
N-substituted ureas, synthesized using (4-Aminobutanoyl)urea hydrochloride , find applications as agrochemicals. They play a role in the development of pesticides and fertilizers, contributing to sustainable agriculture practices .
Pharmaceutical Applications
This chemical is also a precursor in the manufacture of pharmaceutical agents. Its derivatives are used in the creation of medications, showcasing its importance in the healthcare industry .
Unique Substrate Selectivity
In research, (4-Aminobutanoyl)urea hydrochloride has been shown to promote unique substrate selectivity. This property is valuable in synthetic chemistry where selective reactions are required .
Environmentally Sustainable Manufacturing
The use of this compound aligns with the goals of sustainable industrial development. It supports the creation of resource-efficient and environment-friendly production methods, reducing the environmental impact of chemical manufacturing .
Commercial Scale Synthesis
(4-Aminobutanoyl)urea hydrochloride: is suitable for gram-scale synthesis of molecules with commercial applications. This highlights its role in the economic production of high-volume chemicals .
Safety and Handling
The compound’s handling and storage are governed by safety guidelines to prevent environmental pollution and ensure safe usage in laboratory and industrial settings .
Safety and Hazards
properties
IUPAC Name |
4-amino-N-carbamoylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSYMHXNAFKMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutanoyl)urea hydrochloride | |
CAS RN |
1394041-87-2 |
Source


|
| Record name | Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)



![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)





